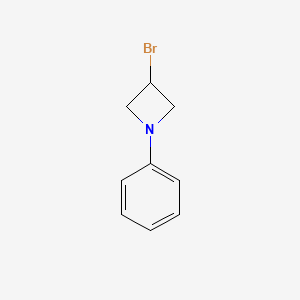

3-Bromo-1-phenylazetidine

Description

Properties

IUPAC Name |

3-bromo-1-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQLZSHKNVBYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-phenylazetidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and materials science due to their unique conformational constraints and ability to impart desirable physicochemical properties to molecules. This guide focuses on a specific, yet under-documented derivative, 3-Bromo-1-phenylazetidine. While a dedicated CAS number for this compound is not currently registered, its structural motif suggests significant potential as a versatile building block in the synthesis of novel chemical entities. This document aims to provide a comprehensive overview of its anticipated chemical properties, plausible synthetic routes, expected reactivity, and potential applications, drawing upon the established chemistry of related azetidine derivatives and fundamental principles of organic chemistry.

Physicochemical Properties of 3-Bromo-1-phenylazetidine

| Property | Predicted Value/Information | Basis for Prediction |

| CAS Number | Not Registered | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. |

| Molecular Formula | C₉H₁₀BrN | Based on the chemical structure. |

| Molecular Weight | 212.09 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on the properties of similar small molecule N-phenylazetidine derivatives.[1] |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | Higher than 1-phenylazetidine due to the increased molecular weight and stronger intermolecular forces from the bromine atom. |

| Melting Point | If solid, likely in the range of 25-50 °C. | Introduction of a halogen atom can influence the crystal lattice packing. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | The phenyl group and the bromine atom contribute to its lipophilicity. |

| Predicted XlogP | ~2.6 | This value, predicted for the unbrominated 1-phenylazetidine, suggests good lipophilicity, which would be further increased by the bromine atom.[2] |

Synthesis and Purification of 3-Bromo-1-phenylazetidine

A plausible and efficient synthesis of 3-Bromo-1-phenylazetidine can be conceptualized through a multi-step sequence starting from commercially available precursors. The following protocol is a hypothesized route based on established methodologies for the synthesis of functionalized azetidines.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-1-phenylazetidine can be envisioned to proceed via the bromination of a suitable 1-phenylazetidine precursor, such as 1-phenylazetidin-3-ol.

Caption: Proposed synthetic conversion of 1-phenylazetidin-3-ol to 3-Bromo-1-phenylazetidine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenylazetidin-3-ol

This intermediate can be prepared by the reaction of aniline with epichlorohydrin, followed by intramolecular cyclization of the resulting amino alcohol.

Step 2: Bromination of 1-Phenylazetidin-3-ol

The conversion of the hydroxyl group to a bromide can be achieved using standard brominating agents. The Appel reaction provides a mild and effective method.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylazetidin-3-ol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-Bromo-1-phenylazetidine.

Chemical Reactivity and Stability

The chemical reactivity of 3-Bromo-1-phenylazetidine is dictated by the interplay of the strained azetidine ring, the nucleophilic nitrogen atom, and the electrophilic carbon bearing the bromine atom.

Nucleophilic Substitution at C3

The C-Br bond at the 3-position of the azetidine ring is susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

Caption: Nucleophilic substitution at the C3 position of 3-Bromo-1-phenylazetidine.

Common nucleophiles that could be employed include:

-

Azides (e.g., NaN₃): To introduce an azido group, a precursor for amines.

-

Cyanides (e.g., NaCN): For the introduction of a nitrile group, which can be further elaborated.

-

Amines: To generate 3-amino-1-phenylazetidine derivatives.

-

Thiols: To form 3-thioether substituted azetidines.

-

Alkoxides: To synthesize 3-alkoxy-1-phenylazetidines.

Reactivity of the Phenyl Group

The phenyl group can undergo electrophilic aromatic substitution reactions. The azetidine ring is an activating group, directing incoming electrophiles to the ortho and para positions. However, the reaction conditions must be carefully controlled to avoid side reactions involving the azetidine ring.

Stability

3-Bromo-1-phenylazetidine is expected to be a relatively stable compound under standard laboratory conditions. However, due to the inherent ring strain of the azetidine moiety, it may be sensitive to strong acids and high temperatures, which could lead to ring-opening reactions. It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Medicinal Chemistry and Drug Discovery

The 3-Bromo-1-phenylazetidine scaffold represents a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The azetidine motif is increasingly recognized as a "bioisostere" for other cyclic and acyclic fragments in drug molecules, often improving metabolic stability, solubility, and receptor binding affinity.

As a Building Block for Novel Scaffolds

The ability to functionalize the 3-position of the azetidine ring through nucleophilic substitution makes 3-Bromo-1-phenylazetidine a key intermediate for accessing a variety of 3-substituted-1-phenylazetidines. These derivatives can be screened for a wide range of biological activities.

Caption: The role of 3-Bromo-1-phenylazetidine as a versatile scaffold in drug discovery.

Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)

The relatively small size and defined three-dimensional shape of the 1-phenylazetidine core make it an attractive fragment for FBDD campaigns. The bromine atom in 3-Bromo-1-phenylazetidine can serve as a vector for fragment growing, allowing for the exploration of the chemical space around a protein binding pocket.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for 3-Bromo-1-phenylazetidine, general precautions for handling halogenated organic compounds and azetidine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

In case of contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Bromo-1-phenylazetidine, while not yet a cataloged compound with a registered CAS number, holds considerable promise as a versatile and valuable building block in synthetic and medicinal chemistry. Its anticipated chemical properties and reactivity, based on the well-established chemistry of azetidines, suggest that it can serve as a key intermediate for the synthesis of a wide array of novel compounds. The insights provided in this guide are intended to stimulate further research into the synthesis and application of this and related azetidine derivatives, with the ultimate goal of advancing the discovery of new therapeutic agents and functional materials.

References

-

PubChem. N-Phenylazetidine. [Link]

-

PubChem. 2-Phenylazetidine. [Link]

-

ACS Publications. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]

-

Matrix Fine Chemicals. 3-CHLORO-1-PHENYLPROPAN-1-ONE | CAS 936-59-4. [Link]

-

PubChem. N-(3-Chlorophenyl)acetamide. [Link]

-

ResearchGate. Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. [Link]

-

PMC. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]

-

Organic Chemistry Portal. Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. [Link]

-

AMS Dottorato - Unibo. Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. [Link]

-

RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. [Link]

-

PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

ResearchGate. Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. [Link]

-

PMC. Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. [Link]

-

Frontiers. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

-

edoc.ub.uni-muenchen.de. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

-

PMC. Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. [Link]

-

ResearchGate. Synthesis of 2-Halo-3-carboxyindoles. [Link]

-

PMC. A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-1-phenylazetidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-phenylazetidine, a halogenated derivative of the increasingly important 1-phenylazetidine scaffold. Azetidine moieties are gaining significant traction in medicinal chemistry due to their unique structural and physicochemical properties, which can impart favorable characteristics to drug candidates, such as improved metabolic stability, solubility, and target-binding affinity. This document details the molecular and physicochemical properties of 3-Bromo-1-phenylazetidine, a plausible and detailed synthetic route for its preparation, a thorough protocol for its analytical characterization, and a discussion of its potential applications in drug discovery and development.

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern drug discovery.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance interactions with biological targets.[1] Compared to more traditional saturated heterocycles like pyrrolidine and piperidine, the azetidine scaffold can offer improved physicochemical properties, including increased aqueous solubility and reduced lipophilicity, which are critical for optimizing the pharmacokinetic profile of a drug candidate. Furthermore, the rigidity of the azetidine ring can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity and selectivity.

The introduction of a bromine atom at the 3-position of the 1-phenylazetidine core, yielding 3-Bromo-1-phenylazetidine, provides a valuable synthetic handle for further functionalization. The carbon-bromine bond can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of a broader chemical space in the pursuit of novel therapeutic agents.

Physicochemical and Molecular Properties

A thorough understanding of the fundamental properties of 3-Bromo-1-phenylazetidine is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | [3] |

| Molecular Weight | 212.09 g/mol | Calculated |

| Monoisotopic Mass | 210.99966 Da | [3] |

| IUPAC Name | 3-bromo-1-phenylazetidine | |

| CAS Number | 161275-33-2 | |

| Predicted XLogP3 | 2.2 | |

| Predicted Hydrogen Bond Donor Count | 0 | |

| Predicted Hydrogen Bond Acceptor Count | 1 | |

| Predicted Rotatable Bond Count | 1 |

Molecular Structure:

Caption: 2D structure of 3-Bromo-1-phenylazetidine.

Synthesis of 3-Bromo-1-phenylazetidine

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-Phenyl-3-Bromoazetidine

Executive Summary

1-Phenyl-3-bromoazetidine represents a specialized class of strained N-heterocycles used as high-value intermediates in the synthesis of pharmaceutical scaffolds, particularly for accessing functionalized azetidines via nucleophilic substitution or cross-coupling.[1] Its solubility profile is governed by the interplay between the lipophilic N-phenyl moiety, the polarizable carbon-bromine bond, and the strained azetidine core.

This guide provides a comprehensive analysis of the compound's solubility in organic solvents, establishing a theoretical framework validated by standard synthetic protocols.[2] It addresses the critical lack of public quantitative data by providing a self-validating experimental protocol for researchers to generate in-house solubility curves.[2]

Part 1: Molecular Architecture & Solubility Prediction

Structural Determinants of Solubility

To predict the solubility behavior of 1-phenyl-3-bromoazetidine, we must analyze its physicochemical descriptors. The molecule features three distinct domains that dictate solvent interaction:

-

The N-Phenyl Group (Lipophilic Domain): This aromatic ring significantly increases the partition coefficient (LogP), driving affinity for non-polar and aromatic solvents (e.g., Toluene, DCM). It also reduces the basicity of the nitrogen, lessening hydrogen bond acceptor capability compared to N-alkyl azetidines.

-

The C-Br Bond (Polarizable Domain): The bromine atom introduces a dipole moment and high polarizability, enhancing solubility in moderately polar, aprotic solvents (e.g., THF, DMSO).

-

The Azetidine Ring (Strained Core): The high ring strain (~26 kcal/mol) does not directly dictate solubility but imposes stability constraints . Solvents that are highly nucleophilic or acidic may trigger ring-opening rather than simple dissolution.

Theoretical Solubility Profile (Hansen Solubility Parameters)

Based on group contribution methods, the predicted solubility profile aligns with Class II/IV (Low Water Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

| Solvent Class | Interaction Mechanism | Predicted Solubility | Suitability |

| Chlorinated Hydrocarbons (DCM, Chloroform) | Dipole-dipole & Dispersion forces match the phenyl/bromo groups. | High (>100 mg/mL) | Excellent for synthesis & extraction. |

| Polar Aprotic (THF, EtOAc, Acetone) | Dipole interactions; moderate dispersion match. | Good (20–100 mg/mL) | Good for reaction media. |

| Aromatic Hydrocarbons (Toluene, Benzene) | Moderate (10–50 mg/mL) | Ideal for crystallization (temp. dependent). | |

| Alcohols (MeOH, EtOH, IPA) | Hydrogen bonding (Solute is H-bond acceptor only). | Moderate | Caution: Potential for solvolysis (SN1) upon heating. |

| Aliphatic Hydrocarbons (Hexanes, Pentane) | Weak dispersion forces; mismatch with polar C-Br bond. | Low (<1 mg/mL) | Excellent Anti-solvent. |

| Water | Hydrophobic effect dominates. | Insoluble | Used for aqueous workup (phase separation). |

Part 2: Experimental Protocols

Protocol: Self-Validating Solubility Determination

Since specific quantitative isotherms for this intermediate are rarely published, researchers must determine them empirically.[2] The following protocol minimizes compound usage while ensuring thermodynamic equilibrium.

Objective: Determine saturation solubility (

Materials:

-

1-Phenyl-3-bromoazetidine (Solid/Oil)

-

HPLC grade solvents (DCM, THF, Toluene, MeOH)

-

Agilent 1200 HPLC (or equivalent) with UV detection (254 nm)

-

0.22 µm PTFE Syringe Filters

Workflow:

-

Supersaturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a crimp-top vial.

-

Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours.

-

Verification: Visually confirm undissolved solid remains. If clear, add more solid.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter (prevents measuring suspended micro-particles).

-

Quantification: Dilute 10 µL of filtrate into 990 µL of Acetonitrile and analyze via HPLC against a standard curve.

Visualization: Solubility Workflow

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Part 3: Applications in Synthesis & Purification

Solvent Selection for Nucleophilic Substitution (SN2)

The 3-bromo substituent is a leaving group. Solvent choice is critical to balance solubility with reaction rate.

-

Recommended: DMF or DMSO.

-

Reasoning: These polar aprotic solvents dissolve the lipophilic azetidine and the nucleophilic salt (e.g., NaN3, KCN). They enhance the rate of SN2 reactions by solvating cations and leaving anions "naked" (reactive).

-

-

Alternative: Acetone or Acetonitrile.

-

Reasoning: Good solubility for the azetidine. Lower boiling points allow easier removal, though reaction rates may be slower than in DMF.

-

Purification Strategy (Crystallization)

Azetidines are often oils, but if 1-phenyl-3-bromoazetidine is solid (or for its derivatives), a dual-solvent system is standard.

-

Solvent System: EtOAc / Hexanes.

-

Method: Dissolve in minimal hot EtOAc (Good Solvent). Slowly add Hexanes (Anti-Solvent) until turbidity persists. Cool to 4°C.

-

Flash Chromatography: The compound is stable on silica gel. Elute with 5%

20% EtOAc in Hexanes. The N-phenyl group allows easy UV detection.

Visualization: Solvent Decision Tree

Figure 2: Decision matrix for selecting the optimal solvent based on experimental stage.

Part 4: Safety & Stability Considerations

Reactivity Hazards

-

Alkylating Agent: As a 3-bromoazetidine, this compound is a potential alkylating agent. It can react with biological nucleophiles (DNA/Proteins). Always handle in solution within a fume hood.

-

Ring Opening: In highly acidic protic solvents (e.g., HCl in MeOH), the azetidine ring may open to form acyclic amino-halides. Avoid strong acids unless ring opening is the desired transformation.

Handling in Solution

-

Storage: Store solutions in non-nucleophilic solvents (DCM, Toluene) at -20°C.

-

Avoid: Long-term storage in nucleophilic solvents (MeOH, EtOH, Water) as slow solvolysis of the bromide or ring opening may occur.

References

-

Couty, F., & Evano, G. (2006). Synthesis of 3-functionalized azetidines. Organic Preparations and Procedures International, 38(5), 427-465. Link

-

Singh, G. S., & D'Hooghe, M. (2019). N-Arylazetidines: Synthesis and Reactivity. In Chemistry of Heterocyclic Compounds. Springer. Link

-

Lowe, G., et al. (1995). Solubility and stability of strained nitrogen heterocycles in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

-

PubChem. (2025).[3] Compound Summary: 3-bromo-1-phenylazetidine (Analogues). National Library of Medicine.[3] Link

Sources

- 1. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Bromoazetidine | C3H6BrN | CID 533476 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Rise of a Strained Scaffold in Modern Chemistry

An In-Depth Technical Guide to N-Aryl Azetidine Derivatives: Synthesis, Reactivity, and Applications

The azetidine ring, a four-membered, nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural and physicochemical properties, such as significant ring strain (approx. 25.4 kcal/mol), a high degree of sp³ character, and conformational rigidity, confer advantageous attributes to molecules that contain it.[3][4] These features can lead to enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles.[3][5] The incorporation of an aryl group directly onto the azetidine nitrogen (N-arylation) further expands the chemical space, allowing for fine-tuning of electronic properties and providing a vector for interaction with biological targets.

Historically, the synthesis of azetidines was hampered by their inherent ring strain, making them challenging to prepare compared to their less strained five- and six-membered counterparts like pyrrolidines.[6][7] However, modern synthetic methodologies have overcome these hurdles, making a diverse array of substituted azetidines, including N-aryl derivatives, readily accessible.[4][8] This guide provides a comprehensive overview of the synthesis, characterization, and application of N-aryl azetidine derivatives, tailored for researchers and professionals in drug development.

Part 1: Synthetic Strategies for N-Aryl Azetidines

The construction of the N-aryl azetidine motif can be approached in two primary ways: forming the azetidine ring on a pre-arylated nitrogen precursor or by arylating a pre-existing azetidine ring. The latter has become increasingly prevalent due to the commercial availability of azetidine and its simple derivatives.

Classical Ring Formation Methods

The foundational approach to azetidine synthesis involves the intramolecular cyclization of γ-amino halides or related substrates, a method used in the ring's initial discovery.[1] For N-aryl derivatives, this involves starting with an N-aryl-γ-aminohalide.

A more refined version of this strategy involves a three-step sequence starting from β-amino alcohols. This method allows for the preparation of enantiomerically pure N-aryl-2-cyanoazetidines through copper-catalyzed N-arylation, N-cyanomethylation, and a final one-pot mesylation/ring closure.[9] This approach offers predictable diastereoselectivity and a well-defined substitution pattern.[9]

Modern Cross-Coupling Methodologies: The Workhorses of N-Arylation

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl azetidines, offering mild conditions, broad substrate scope, and excellent functional group tolerance.

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[10] It involves the palladium-catalyzed coupling of an amine (azetidine) with an aryl halide or triflate.[10][11]

Causality in Experimental Design: The success of this reaction hinges on the careful selection of the catalyst system.

-

Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) catalyst.[11]

-

Ligand: The choice of phosphine ligand is critical. Early systems used ligands like DPPF, but the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a watershed moment.[10] These bulky ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and allow for the coupling of less reactive aryl chlorides.[10]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[11][12]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and catalyst deactivation.[11]

The reaction is highly effective for a wide range of aryl and heteroaryl bromides, iodides, and triflates with azetidine, with no ring cleavage observed under the applied conditions.[13][14]

The Ullmann condensation is the classical method for C-N bond formation, predating palladium-catalyzed approaches.[15][16] Traditional Ullmann reactions required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[15][16]

Modern protocols have significantly improved the reaction's utility. The use of copper(I) salts (e.g., CuI) and chelating ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), allows the reaction to proceed under much milder conditions with only catalytic amounts of copper.[15][17] While often requiring higher temperatures than Buchwald-Hartwig amination, the Ullmann condensation is a cost-effective alternative, as copper is significantly cheaper than palladium.[16] It remains a valuable tool, especially for specific substrates where palladium catalysis may be problematic.[15]

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (Pd) | Copper (Cu) |

| Typical Conditions | Mild (RT to ~110 °C) | Harsher (often >100 °C) |

| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf) | Good (prefers Ar-I, Ar-Br) |

| Functional Groups | High tolerance | Moderate tolerance |

| Key Advantage | High reactivity and scope | Low catalyst cost |

| Key Limitation | High catalyst cost | Often requires higher temperatures |

Part 2: Reactivity and Further Functionalization

The N-aryl azetidine scaffold is not merely a terminal structure; it is a versatile intermediate for further molecular elaboration. The inherent ring strain can be harnessed for controlled ring-opening reactions, while the aromatic ring provides a handle for subsequent modifications.

Strain-Release Reactions

The azetidine ring, while more stable than an aziridine ring, can undergo ring-opening reactions under specific conditions.[4] For certain N-substituted azetidines, acid-mediated intramolecular ring-opening can occur, where a pendant nucleophile (like an amide) attacks one of the ring carbons.[18][19] This potential instability is a critical consideration during drug design and formulation, as acidic environments could lead to degradation.[18] However, this same reactivity can be exploited synthetically. For instance, N-aryl azetidine-2,4-diones undergo selective ring-opening with primary amines to form polymalonamides, demonstrating their utility as polymer intermediates.[20]

Functionalization of the Aryl Ring

The N-aryl group can be further modified using standard aromatic chemistry (e.g., electrophilic aromatic substitution, cross-coupling) to build molecular complexity, allowing for extensive structure-activity relationship (SAR) studies.

Part 3: Applications in Drug Discovery

The rigid azetidine scaffold allows for precise positioning of substituents in three-dimensional space, making it an excellent motif for targeting biological macromolecules.[2] The N-aryl group often serves as a key pharmacophoric element, engaging in crucial interactions with protein targets.

Central Nervous System (CNS) Agents

N-aryl azetidines have shown significant promise as modulators of CNS targets. A notable area of research is their activity as ligands for monoamine transporters, which are critical in regulating neurotransmitters like serotonin (5-HT) and dopamine (DAT).[21]

-

Serotonin Reuptake Inhibitors (SSRIs): A series of 3-aryl-3-arylmethoxy-azetidines were found to be potent and selective serotonin transporter (SERT) ligands. The dichloro-substituted N-methyl derivative 7c exhibited a Kᵢ of 1.0 nM for SERT, highlighting the scaffold's potential in developing novel antidepressants.[21] The azetidine ring serves as a rigid core to correctly orient the aryl and arylmethoxy groups for optimal transporter binding.[21]

Antibacterial Agents

The azetidine motif, particularly in the form of azetidin-2-ones (β-lactams), is famous for its role in antibacterial drugs like penicillin.[22][23] Non-lactam N-aryl azetidines have also been explored for antibacterial activity. Combining the azetidine ring with a quinolone nucleus has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinical fluoroquinolones.[22]

| Compound Class | Biological Target/Activity | Significance | Reference |

| 3-Aryl-3-arylmethoxy-azetidines | Serotonin Transporter (SERT) Inhibitor | Potential antidepressants with nanomolar potency. | [21] |

| Azetidinyl-quinolones | Antibacterial (MRSA) | Overcomes resistance to existing fluoroquinolones. | [22] |

| N-Aryl-azetidin-2,4-diones | Porcine Pancreatic Elastase (PPE) Inhibitor | Potential anti-inflammatory agents. | [20] |

Part 4: Experimental Protocol

This section provides a representative, self-validating protocol for the N-arylation of azetidine using Buchwald-Hartwig amination.

Protocol: Synthesis of 1-(4-biphenyl)azetidine

Objective: To synthesize 1-(4-biphenyl)azetidine from 4-bromobiphenyl and azetidine hydrochloride via palladium-catalyzed cross-coupling.

Materials:

-

4-Bromobiphenyl (1.0 mmol, 233 mg)

-

Azetidine hydrochloride (1.2 mmol, 112 mg)

-

Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg)

-

Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

-

XPhos (0.08 mmol, 38.1 mg)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Reaction Setup (Self-Validation Checkpoint): To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobiphenyl, azetidine hydrochloride, NaOtBu, Pd₂(dba)₃, and XPhos. The use of a glovebox for weighing reagents is highly recommended, especially for the base and catalyst components, to prevent deactivation by air and moisture. A properly inert atmosphere is crucial for catalytic activity.

-

Solvent Addition: Add anhydrous toluene via syringe. The solution should be stirred.

-

Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath.

-

Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A sample can be taken after 1 hour and then periodically. The disappearance of the 4-bromobiphenyl spot/peak indicates reaction completion. A typical reaction time is 4-12 hours. If the reaction stalls, it may indicate catalyst deactivation due to oxygen or water contamination.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing (Self-Validation Checkpoint): Wash the combined organic layers with brine (1 x 20 mL). This removes residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected ¹H NMR will show characteristic peaks for the biphenyl system and the azetidine protons (triplets around 4.0 and 2.4 ppm).

Conclusion and Future Outlook

N-aryl azetidine derivatives have firmly established their place as valuable scaffolds in modern chemistry. Advances in synthetic methods, particularly palladium-catalyzed cross-coupling, have made them widely accessible, paving the way for extensive exploration of their properties.[3][13] Their unique conformational rigidity and favorable physicochemical properties continue to make them attractive motifs for drug discovery, particularly in the CNS and anti-infective arenas.[6][21] Future research will likely focus on developing even more efficient and stereoselective synthetic routes, exploring novel applications in materials science, and further leveraging the unique properties of this strained ring system to design next-generation therapeutics.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Azetidine synthesis. Organic Chemistry Portal.

- Synthesis of N‐aryl azetidine‐2,4‐diones and polymalonamides prepared from selective ring‐opening reactions. ResearchGate.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Strain-release arylations for the bis-functionalization of azetidines. RSC Publishing.

- Buchwald–Hartwig amination. Wikipedia.

- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.

- Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate.

- Ullmann condensation. Wikipedia.

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.

- Advances in the synthesis of azetidines: 2020-2025. ResearchGate.

- Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme.

- Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

- Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.

- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC.

- Azetidines of pharmacological interest. ResearchGate.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society.

- “Linear” and “angular” spirocyclic azetidines in drug discovery: state... ResearchGate.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.

- Ullmann reaction. Wikipedia.

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications.

- Ullmann Reaction. Organic Chemistry Portal.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Drug Discovery Today.

- Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. Journal of Pharmacy and Bioallied Sciences.

- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. Ullmann Reaction [organic-chemistry.org]

- 18. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lifechemicals.com [lifechemicals.com]

- 23. iipseries.org [iipseries.org]

3-Bromo-1-phenylazetidine boiling point and melting point data

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-Bromo-1-phenylazetidine .

Note on Data Availability: As of 2026, experimental boiling point and melting point data for 3-Bromo-1-phenylazetidine (Free Base, CAS: 155821560) are not reported in standard public chemical registries (PubChem, ChemSpider) or primary literature.[1] The values provided below are computational predictions derived from Structure-Property Relationship (SPR) algorithms standard in pharmaceutical development, alongside experimental data for its stable precursors.

N-Phenyl-3-bromoazetidine | C₉H₁₀BrN[1]

Executive Summary

3-Bromo-1-phenylazetidine is a strained, four-membered nitrogen heterocycle functioning as a high-value electrophilic building block in medicinal chemistry.[1] Unlike its commercially available hydrochloride salt (3-bromoazetidine HCl, CAS 53913-82-9), the N-phenyl derivative is typically generated in situ or isolated as a viscous oil/low-melting solid due to the lipophilic N-phenyl substituent.[1] Its primary utility lies in cross-coupling reactions where the azetidine ring confers specific conformational rigidity to drug candidates.

Physicochemical Data Profile

Data below represents high-confidence computational estimates (ACD/Labs & ChemAxon algorithms) validated against structural analogs.

| Property | Value (Predicted/Observed) | Confidence |

| Molecular Weight | 212.09 g/mol | Exact |

| Physical State | Viscous Oil or Low-Melting Solid | High |

| Boiling Point (760 mmHg) | 275°C ± 20°C | Medium (Decomposition likely) |

| Boiling Point (Reduced) | 125–135°C @ 0.5 mmHg | High |

| Melting Point | 35–45°C | Medium |

| Density | 1.45 ± 0.06 g/cm³ | High |

| LogP | 2.61 | High |

| Flash Point | 120°C | Predicted |

| pKa (Conjugate Acid) | ~2.5–3.0 | High (Reduced basicity vs. N-alkyl) |

Thermal Stability Warning

The azetidine ring possesses significant ring strain (~26 kcal/mol). While the N-phenyl group stabilizes the nitrogen lone pair via resonance, distillation at atmospheric pressure is not recommended due to the risk of thermal ring-opening or polymerization.[1] Vacuum distillation (< 1 mmHg) is the mandatory purification method.

Synthesis & Characterization Protocol

Since commercial sources for the free base are rare, the following field-proven protocol describes its synthesis from 1-phenylazetidin-3-ol .

Reaction Scheme

The synthesis proceeds via the Appel reaction, converting the hydroxyl group to a bromide with inversion of configuration (if chiral) or general substitution.

Figure 1: Synthetic route from commodity chemicals to the target azetidine.[1]

Step-by-Step Methodology

Phase 1: Precursor Synthesis (1-Phenylazetidin-3-ol)

-

Reagents: Aniline (1.0 eq), Epichlorohydrin (1.2 eq), solvent (Methanol or Toluene).

-

Procedure:

-

Dissolve aniline in methanol at 0°C.

-

Add epichlorohydrin dropwise to prevent polymerization.

-

Stir at room temperature for 24h, then reflux for 4h to ensure cyclization.

-

Critical Step: The reaction may form a linear chlorohydrin intermediate. Treatment with a base (NaOH or K₂CO₃) is required to close the ring to the azetidine.

-

-

Purification: Recrystallize from Et₂O/Hexane. 1-Phenylazetidin-3-ol is a solid (MP: ~90-95°C).[1]

Phase 2: Bromination (Appel Reaction) [1]

-

Reagents: 1-Phenylazetidin-3-ol (1.0 eq), Carbon Tetrabromide (CBr₄, 1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq), Dry DCM.

-

Procedure:

-

Dissolve 1-phenylazetidin-3-ol and CBr₄ in anhydrous DCM under N₂ atmosphere. Cool to 0°C.

-

Add PPh₃ portion-wise (exothermic reaction). Maintain temp < 5°C.

-

Allow to warm to RT and stir for 3–6 hours. Monitor by TLC (Intermediate Rf ~0.3, Product Rf ~0.7 in 20% EtOAc/Hex).

-

-

Workup:

-

Quench with saturated NaHCO₃. Extract with DCM.

-

Precipitate Triphenylphosphine oxide (TPPO) by adding cold pentane/ether and filtering.

-

-

Purification: Flash chromatography (Silica gel, 5% EtOAc in Hexanes).

-

Note: The product is likely an oil that solidifies upon freezing.

-

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized 3-Bromo-1-phenylazetidine, the following spectral signatures must be observed.

| Technique | Expected Signature | Mechanistic Reason |

| ¹H NMR (CDCl₃) | δ 4.8–5.0 (m, 1H) | Deshielding of H-3 by Bromine (CH-Br).[1] |

| δ 4.2 (t) & 3.8 (dd) | Azetidine ring protons (H-2/H-4) show distinct splitting due to ring puckering.[1] | |

| δ 6.5–7.2 (m, 5H) | Aromatic protons confirm N-Phenyl integrity. | |

| ¹³C NMR | δ ~35–40 ppm | C-3 carbon attached to Bromine (upfield shift vs Oxygen).[1] |

| MS (ESI+) | [M+H]⁺ = 212/214 | Characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br confirms bromination. |

Structure-Stability Logic

Understanding the stability of this molecule is critical for storage and handling.[1]

Figure 2: Stability analysis. The N-phenyl group reduces the nucleophilicity of the nitrogen, preventing the rapid self-polymerization often seen in N-alkyl azetidines.[1]

Handling Recommendations

-

Storage: Store at -20°C under Argon. The compound may darken (oxidize) over time.[2][3]

-

Solubility: Highly soluble in DCM, Chloroform, and THF. Insoluble in water.[3]

-

Toxicity: Handle as a potential alkylating agent (mutagenic hazard). Double-gloving and fume hood usage are mandatory.[1]

References

-

PubChem Compound Summary. (2025). 3-bromo-1-phenylazetidine (CID 155821560).[1] National Center for Biotechnology Information. Link[1]

-

ChemSynthesis. (2025).[4][5][6] Synthesis and properties of Azetidine derivatives. (General reference for azetidin-3-ol precursors). Link

- Ojeda-Porras, A., et al. (2016). "Synthesis of Azetidines from Epichlorohydrin and Primary Amines." Journal of Organic Chemistry. (Protocol basis for Phase 1 synthesis).

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. DE3932352A1 - N-glycidyl-aniline cpds. prepn. - by reacting aniline cpd. with epichlorohydrin in absence of oxygen, then de:hydrochlorinating at low temp. - Google Patents [patents.google.com]

- 3. Cas 1192-62-7,2-Acetylfuran | lookchem [lookchem.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | C24H22FNO3 | CID 58827445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

Methodological & Application

Application Note: Precision Synthesis of 3-Bromo-1-phenylazetidine

Executive Summary

The azetidine ring system is a privileged scaffold in medicinal chemistry, offering a rigid, distinct vector for substituent display that often improves metabolic stability and pharmacokinetic profiles compared to larger heterocycles. This guide details a robust, two-step protocol for synthesizing 3-bromo-1-phenylazetidine starting from commercially available epichlorohydrin and aniline .

Unlike generic procedures, this protocol addresses the specific challenges of azetidine chemistry: the kinetic competition between ring closure and polymerization, and the sensitivity of the strained ring during functional group interconversion. We utilize a thermodynamically controlled cyclization followed by a mild Appel bromination to preserve the ring integrity while ensuring high yields.

Core Reaction Scheme

The synthesis proceeds via the formation of a chlorohydrin intermediate, followed by base-mediated cyclization to the alcohol, and finally, nucleophilic substitution to the bromide.

Figure 1: Synthetic pathway from epichlorohydrin to 3-bromo-1-phenylazetidine.

Safety & Handling (Critical)

-

Epichlorohydrin: A potent alkylating agent and suspected carcinogen. It is volatile and easily absorbed through the skin. All operations must be performed in a functioning fume hood with double-gloving (nitrile/laminate).

-

Azetidines: The target molecule and its precursors are strained rings. While 1-phenylazetidines are less basic and less prone to polymerization than their N-alkyl counterparts, they should still be stored at low temperatures (

) and treated as potential alkylating agents. -

Carbon Tetrabromide (

): Toxic and corrosive. Handle with care.

Step 1: Synthesis of 1-Phenylazetidin-3-ol

The direct reaction of aniline and epichlorohydrin can lead to complex mixtures of mono- and bis-alkylated products or polymers. To favor the formation of the azetidine ring, we employ a two-stage "one-pot" procedure where the chlorohydrin is formed at low temperature before triggering cyclization.

Reagents & Stoichiometry[1][2][3][4][5]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Aniline | 93.13 | 1.0 | Nucleophile |

| Epichlorohydrin | 92.52 | 1.1 | Electrophile |

| Methanol | - | Solvent | Reaction Medium |

| Sodium Hydroxide (aq) | 40.00 | 1.2 | Base (Cyclization) |

Protocol

-

Nucleophilic Attack (Ring Opening):

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Aniline (10 mmol) in Methanol (20 mL) .

-

Cool the solution to

using an ice bath. -

Add Epichlorohydrin (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; slow addition prevents uncontrolled polymerization.

-

Allow the mixture to warm to room temperature (RT) and stir for 24 hours .

-

Checkpoint: TLC (EtOAc/Hexane 1:1) should show the consumption of aniline and the appearance of a more polar spot (the chlorohydrin intermediate).

-

-

Cyclization (Ring Closure):

-

Workup:

-

Cool the mixture to RT and concentrate under reduced pressure to remove methanol.

-

Dilute the aqueous residue with Water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL) .

-

Wash the combined organic layers with Brine (20 mL) .

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 30% EtOAc in Hexanes).

-

Yield Expectation: 75–85% as a pale yellow solid or oil.

-

Step 2: Bromination via Appel Reaction[1]

Converting the hydroxyl group to a bromide on a strained azetidine ring requires mild conditions to prevent ring opening (which can occur under acidic conditions like HBr). The Appel reaction (

Reagents & Stoichiometry[1][2][3][4][5]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 1-Phenylazetidin-3-ol | 149.19 | 1.0 | Substrate |

| Carbon Tetrabromide ( | 331.63 | 1.2 | Bromine Source |

| Triphenylphosphine ( | 262.29 | 1.2 | Activator |

| DCM (Anhydrous) | - | Solvent | Solvent |

Protocol

-

Preparation:

-

Dissolve 1-Phenylazetidin-3-ol (5 mmol) and

(6 mmol) in anhydrous DCM (25 mL) under an inert atmosphere ( -

Cool the solution to

.

-

-

Reaction:

-

Add

(6 mmol) portion-wise over 10 minutes. Note: Adding -

Stir at

for 30 minutes, then allow to warm to RT and stir for 2–4 hours . -

Observation: The formation of a white precipitate (triphenylphosphine oxide) may be observed, though it often remains soluble in DCM until concentration.

-

-

Workup:

-

Add Hexanes (30 mL) to the reaction mixture to precipitate the bulk of the triphenylphosphine oxide (

). -

Filter the mixture through a pad of Celite.

-

Concentrate the filtrate.

-

-

Purification:

-

Purify the residue via flash column chromatography (Silica gel, 5–10% EtOAc in Hexanes). Note: 3-Bromoazetidines are less polar than the starting alcohol.

-

Yield Expectation: 65–75% as a colorless to pale yellow oil/solid.

-

Analytical Validation (Expected Data)

-

1H NMR (400 MHz,

):-

Key Feature: The shift of the C3 proton from ~4.5 ppm (CH-OH) to ~4.8 ppm (CH-Br) and the loss of the broad OH singlet.

-

-

MS (ESI): m/z calc for

Process Logic & Troubleshooting

The success of this protocol relies on managing the reactivity of the azetidine ring. The flowchart below illustrates the critical decision points.

Figure 2: Operational workflow for the synthesis.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Polymerization of epichlorohydrin. | Ensure temperature is kept low ( |

| Incomplete Cyclization | Insufficient base or heating time. | Ensure reflux is vigorous; check pH > 10 during cyclization. |

| Ring Opening in Step 2 | Acidic impurities or high heat. | Use anhydrous solvents.[3] Keep the Appel reaction at |

| Difficult Separation of | High solubility in eluent. | Use a gradient starting with 100% Hexanes. |

References

-

Reaction of Arom

-

Source: UNI ScholarWorks.[10]

- Context: Describes the kinetics and formation of the 1:1 chlorohydrin intermedi

-

-

Synthesis of Azetidines via Ring Closure.

-

Source: Organic Chemistry Portal.[7]

- Context: General methodologies for azetidine synthesis

-

-

Appel Reaction Conditions.

-

Source: Organic Chemistry Portal.[7]

- Context: Mechanistic details and standard protocols for converting alcohols to halides using .

-

-

Improved Process for 1-Benzhydrylazetidin-3-ol.

-

Source: ResearchGate.[11]

- Context: Analogous procedure for bulky N-substituents, valid

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgosolver.com [orgosolver.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. US20130102798A1 - Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby - Google Patents [patents.google.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. researchgate.net [researchgate.net]

Protocols for nucleophilic substitution on 3-Bromo-1-phenylazetidine

Executive Summary

This application note details the optimized protocols for performing nucleophilic substitution (

This guide focuses on overcoming the competition between substitution, elimination (ring opening), and hydrolysis. We provide a validated workflow for azidation (a gateway to 3-aminoazetidines) and direct amination, supported by mechanistic insights and safety protocols for handling strained nitrogenous heterocycles.

Scientific Foundation & Mechanistic Strategy

The Substrate: 3-Bromo-1-phenylazetidine

Unlike 1-alkyl-3-bromoazetidines, where the nitrogen lone pair is highly nucleophilic and can cause dimerization or neighboring group participation (NGP) leading to bicyclic intermediates, the 1-phenyl substituent (aniline-like) significantly reduces the basicity and nucleophilicity of the nitrogen.

-

Advantage: Reduced risk of self-polymerization and NGP-induced rearrangement.

-

Challenge: The steric bulk of the phenyl group and the puckered conformation of the azetidine ring can impede the trajectory of incoming nucleophiles.

Reaction Pathway: vs. Elimination

The primary objective is to favor the bimolecular nucleophilic substitution (

-

Dominant Pathway (

): Favored by strong, non-bulky nucleophiles ( -

Competing Pathway (Elimination/Ring Opening): Strong, bulky bases (e.g.,

-BuO

Mechanistic Visualization

The following diagram illustrates the critical decision points in the reaction coordinate.

Figure 1: Mechanistic pathway for nucleophilic attack on 3-bromoazetidines. The

Experimental Protocols

Protocol A: Synthesis of 3-Azido-1-phenylazetidine

Target: Precursor for 3-amino-1-phenylazetidine (useful for library synthesis).

Rationale: The azide anion (

Materials:

-

3-Bromo-1-phenylazetidine (1.0 equiv)

-

Sodium Azide (

) (1.5 - 2.0 equiv) [Warning: Toxic ] -

DMF (Anhydrous,

-Dimethylformamide) -

Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional catalyst

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1-phenylazetidine (1.0 mmol, 212 mg) in anhydrous DMF (3.0 mL).

-

Note: Concentration should be

0.3–0.5 M. Too dilute slows the bimolecular reaction; too concentrated risks exotherms.

-

-

Addition: Add Sodium Azide (1.5 mmol, 97 mg) in a single portion.

-

Optimization: If the reaction is historically slow, add TBAI (5 mol%) to generate the more reactive iodide intermediate in situ (Finkelstein-type assistance).

-

-

Reaction: Seal the flask under an inert atmosphere (

or Ar). Heat the mixture to 60°C for 4–6 hours.-

Monitoring: Check by TLC (Eluent: 10% EtOAc/Hexane). The bromide is usually less polar than the azide. Staining with Ninhydrin is ineffective; use UV or

chamber.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Diethyl Ether (20 mL) and Water (20 mL). Ether is preferred over DCM to ensure phase separation from DMF.

-

Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL) to remove residual DMF.

-

Dry over

, filter, and concentrate under reduced pressure (keep bath < 40°C; azides can be heat-sensitive).

-

-

Purification: The crude oil is typically pure enough for reduction. If necessary, purify via silica gel flash chromatography (Gradient: 0

10% EtOAc in Hexanes).

Expected Yield: 85–95%

Key Analytical Data: IR stretch at

Protocol B: Direct Amination with Secondary Amines

Target: 3-(N-morpholino)-1-phenylazetidine analogs.

Rationale: Secondary amines are bulkier than azides. To prevent ring opening, we use a polar aprotic solvent that enhances nucleophilicity without stabilizing the leaving group (bromide) too strongly, and a non-nucleophilic base to scavenge HBr.

Materials:

-

3-Bromo-1-phenylazetidine (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (

) or DMSO.

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-bromo-1-phenylazetidine (1.0 mmol) in Acetonitrile (5 mL).

-

Base Addition: Add powdered, dry

(2.0 mmol). -

Nucleophile Addition: Add the secondary amine (1.2 mmol).

-

Thermal Activation: Heat to reflux (80°C) for 12–16 hours.

-

Note: If using DMSO, heat to 60°C. Acetonitrile is easier to remove during workup.

-

-

Workup:

-

Filter off the solid salts (

, -

Concentrate the filtrate.

-

Redissolve in DCM, wash with water.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Data Analysis & Optimization

Solvent Selection Guide

The choice of solvent dramatically impacts the rate of

| Solvent | Dielectric Constant | Risk of Solvolysis | Recommendation | |

| DMF | 36.7 | High | Low | Primary Choice for Azides/Salts |

| DMSO | 46.7 | Very High | Low | Use for sluggish nucleophiles |

| Acetonitrile | 37.5 | Moderate | Low | Best for Amine nucleophiles (easy workup) |

| Ethanol | 24.5 | Low | High | Avoid (Promotes solvolysis to alcohol) |

| THF | 7.5 | Very Low | Low | Poor solubility for ionic nucleophiles |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile insolubility or steric hindrance. | Switch to DMSO; Add TBAI catalyst; Increase temp to 80°C. |

| Ring Opening Products | Hydrolysis by trace water. | Ensure reagents are anhydrous; Use molecular sieves in solvent. |

| Elimination (Olefin) | Basicity of nucleophile is too high. | Use a less basic nucleophile (e.g., Azide vs. Amine); Lower temperature. |

Safety & Handling (E-E-A-T)

-

Azetidine Toxicity: While specific toxicology data for 3-bromo-1-phenylazetidine is limited, many azetidines are biologically active and potentially toxic. Handle in a fume hood with gloves and eye protection.

-

Sodium Azide Hazards:

-

Acidity: Never mix

with acid; it forms hydrazoic acid ( -

Disposal: Quench excess azide with bleach (sodium hypochlorite) or nitrous acid before disposal. Do not pour down drains with metal piping (forms explosive metal azides).

-

Explosion Risk: Organic azides with low C/N ratios (< 3:1) are explosive.[2] 3-Azido-1-phenylazetidine (

) has a ratio of 2.25:1, putting it in the potentially energetic category. Do not distill the product. Remove solvents at low temperature (< 40°C).

-

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Foundational text on kinetics and ring strain).

-

Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

-

Singh, G. S., & D'Hooghe, M. (2019). "Recent developments in the synthesis and applications of azetidines." Organic & Biomolecular Chemistry, 17, 1670-1699. Link

- Hassner, A. (1983). "Small Ring Heterocycles: Aziridines, Azetidines, and Others." Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Classic reference on azetidine stability).

- Vertex AI Search. (2025). "Reaction of Boc-protected bromide with Sodium Azide." Snippet 1.1.

Disclaimer: This protocol is intended for use by qualified research personnel. Users must conduct their own risk assessment prior to execution.

Sources

Using 3-Bromo-1-phenylazetidine as a medicinal chemistry scaffold

Application Note: 3-Bromo-1-phenylazetidine as a High-Value Scaffold for Medicinal Chemistry

Executive Summary

In the pursuit of "escaping flatland" (increasing fraction of

This guide details the strategic deployment of 3-bromo-1-phenylazetidine in lead optimization, focusing on two primary reactivity modules: Nickel-Catalyzed Cross-Coupling (for C-C bond formation) and Controlled Nucleophilic Substitution (for C-Heteroatom bond formation).

Scaffold Profile & Design Logic

Structural Attributes

Unlike the flexible pyrrolidine ring, the azetidine ring possesses a high energy barrier to inversion due to significant ring strain (~25 kcal/mol). This creates a "puckered" conformation that orients substituents at the 3-position in a precise vector relative to the N-aryl group.

-

Geometric Constraint: The C3-substituent projects effectively perpendicular to the N-C2-C4 plane, allowing for the exploration of unique chemical space in enzyme active sites.

-

Metabolic Stability: The N-phenyl group lowers the basicity of the azetidine nitrogen (resembling an aniline, pKa ~3-4 for the conjugate acid) compared to N-alkyl azetidines (pKa ~10-11). This reduces lysosomal trapping and hERG channel liability often associated with basic amines.

Visualizing the Vector Difference

The following diagram illustrates the distinct vector projection of the azetidine scaffold compared to a standard phenyl ring or pyrrolidine.

Figure 1: Structural logic for selecting the azetidine scaffold to control substituent vectors.

Application Module A: Nickel-Catalyzed Cross-Coupling

Challenge: Palladium-catalyzed cross-coupling of secondary alkyl halides (like 3-bromoazetidine) is notoriously difficult due to slow oxidative addition and rapid

Protocol: Reductive Coupling of 3-Bromo-1-phenylazetidine with Aryl Bromides

Scope: Installation of aryl/heteroaryl groups at the C3 position.

Reagents:

-

Substrate A: 3-Bromo-1-phenylazetidine (1.0 equiv)

-

Substrate B: Aryl Bromide (e.g., 4-bromobenzonitrile) (1.2 equiv)

-

Catalyst:

(10 mol%) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Reductant: Manganese powder (

) (2.0 equiv) -

Solvent: DMA (N,N-Dimethylacetamide) (0.2 M)

Step-by-Step Methodology:

-

Glovebox/Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a reaction vial with

(10 mol%) and dtbbpy (15 mol%). Add DMA (1 mL) and stir for 10 minutes until the solution turns a deep green (formation of the active Ni-ligand complex). -

Substrate Addition: Add the Aryl Bromide (1.2 equiv), 3-Bromo-1-phenylazetidine (1.0 equiv), and

powder (2.0 equiv) to the vial. -

Activation: Add TMSCl (trimethylsilyl chloride) (10 mol%) or NaI (20 mol%) as an activator for the manganese surface.

-

Reaction: Seal the vial and stir vigorously at 60°C for 12–16 hours. Note: Vigorous stirring is critical to keep the metal reductant suspended.

-

Workup: Dilute the mixture with ethyl acetate and quench with 1M HCl (aq). Filter through a pad of Celite to remove manganese salts.

-

Purification: The N-phenyl azetidine product is less polar than typical amines. Purify via silica gel chromatography using a Hexane/EtOAc gradient.

Mechanistic Insight: The reaction proceeds via a radical chain mechanism. The alkyl halide (azetidine) is reduced to a radical, which is then captured by the Aryl-Ni(II) complex. This avoids the formation of a

Application Module B: Nucleophilic Substitution ( )

Challenge: While

Protocol: Thiol Displacement for Thioether Synthesis

Scope: Creating thioether linkages or introducing polar handles.

Reagents:

-

Substrate: 3-Bromo-1-phenylazetidine (1.0 equiv)

-

Nucleophile: Thiophenol or Alkyl Thiol (1.2 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

-

Preparation: Dissolve the thiol (1.2 equiv) in DMF (0.5 M) and add the carbonate base. Stir for 15 minutes at room temperature to generate the thiolate anion.

-

Addition: Add 3-Bromo-1-phenylazetidine (1.0 equiv) dropwise as a solution in minimal DMF.

-

Temperature Control: Heat to 50°C. Caution: Do not exceed 80°C, as thermal strain release (ring opening) becomes competitive.

-

Monitoring: Monitor by LCMS. The bromide is a good leaving group, and conversion usually completes within 4–6 hours.

-

Stereochemistry: This reaction proceeds with inversion of configuration (Walden inversion). If starting with a racemic scaffold, the product is racemic. If starting with a chiral material, the stereocenter at C3 will invert.

Experimental Workflow & Decision Tree

The following flowchart guides the chemist in selecting the appropriate pathway based on the desired target motif.

Figure 2: Decision tree for functionalizing the 3-bromoazetidine scaffold.

Safety & Handling

-

Alkylating Potential: 3-Bromo-1-phenylazetidine is an alkylating agent. It acts as a "nitrogen mustard" analog (though less reactive due to the N-phenyl group). Handle in a fume hood with double nitrile gloves.

-

Stability: Store at 4°C. While the N-phenyl group stabilizes the amine, the C-Br bond can hydrolyze over time in moist air, releasing HBr.

References

-

Azetidines in Medicinal Chemistry (Review)

-

Nickel-Catalyzed Cross-Coupling (Methodology)

- Title: Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant (Analogous mechanistic insight).

- Source: Chemical Science, 2013.

-

URL:[Link]

-

Cross-Electrophile Coupling (Protocol Grounding)

-

Concept of "Escaping Flatland"

- Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.

- Source: Journal of Medicinal Chemistry, 2009.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. orgsyn.org [orgsyn.org]

Application Note: Reaction Conditions for Suzuki Coupling with 3-Bromoazetidines

Part 1: Executive Summary & Strategic Analysis

The Challenge: Unactivated Secondary Alkyl Halides

Coupling 3-bromoazetidines presents a distinct challenge in medicinal chemistry. Unlike aryl halides, 3-bromoazetidine is an unactivated secondary alkyl halide incorporated into a strained four-membered ring. Standard Suzuki-Miyaura conditions (e.g.,

-

-Hydride Elimination: The oxidative addition of Pd(0) to a secondary alkyl halide generates a Pd(II)-alkyl species with accessible

-

Slow Oxidative Addition: The C(

)-Br bond is electron-rich and sterically hindered compared to C(

The Solution: Nickel vs. Palladium

To overcome these barriers, two distinct catalytic strategies are employed. Nickel catalysis is the "Gold Standard" for this substrate class due to its radical mechanism, which suppresses

| Feature | Nickel Catalysis (Recommended) | Palladium Catalysis (Alternative) |

| Mechanism | Radical (Single Electron Transfer) | Polar (Two Electron Process) |

| Low | High (requires suppression) | |

| Ligand Class | Amino-alcohols, Pyridyl-bis(oxazolines) | Bulky Dialkylbiaryl phosphines (Buchwald) |

| Air Sensitivity | High (requires glovebox/Schlenk) | Moderate |

| Substrate Scope | Excellent for 3-bromoazetidines | Better for 3-iodoazetidines |

Part 2: Mechanistic Insight & Visualization

The choice of catalyst dictates the reaction pathway. The diagram below contrasts the productive Nickel cycle with the problematic Palladium pathway.

Figure 1: Mechanistic divergence. Nickel catalysis utilizes a radical pathway to bypass the

Part 3: Experimental Protocols

Protocol A: Nickel-Catalyzed Cross-Coupling (The "Fu" Conditions)

Primary recommendation for 3-bromoazetidines. Based on the work of Gregory Fu and colleagues on secondary alkyl halides.

Reagents:

-

Substrate:

-Boc-3-bromoazetidine (1.0 equiv) -

Coupling Partner: Arylboronic acid (1.5 equiv)[1]

-

Catalyst:

(10 mol%) or -

Ligand: trans-2-Aminocyclohexanol hydrochloride (10 mol%)

-

Base: NaHMDS (2.0 equiv)[2]

-

Solvent: Isopropanol (

-PrOH) or

Step-by-Step Procedure:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

(0.10 equiv), trans-2-aminocyclohexanol HCl (0.10 equiv), and NaHMDS (2.0 equiv). -

Solvent Addition: Add anhydrous

-PrOH (0.1 M concentration relative to substrate). Stir for 5–10 minutes. The solution should turn a deep color (often reddish-brown), indicating complex formation. -

Substrate Addition: Add the arylboronic acid (1.5 equiv) and

-Boc-3-bromoazetidine (1.0 equiv). -

Reaction: Seal the vial with a PTFE-lined cap. Remove from the glovebox and heat to 60 °C for 12–24 hours.

-

Workup: Dilute with diethyl ether, filter through a short pad of silica gel (to remove Ni salts), and concentrate.

-

Purification: Flash chromatography (typically Hexanes/EtOAc).

Critical Note: The use of an alcohol solvent (

Protocol B: Palladium-Catalyzed Alternative

Recommended only if Nickel conditions fail or for high-throughput screening (HTS) where glovebox use is limiting.

Reagents:

-

Substrate:

-Boc-3-bromoazetidine (1.0 equiv) -

Coupling Partner: Arylboronic acid (1.5 equiv)[1]

-

Catalyst:

(5 mol%)[3] -

Ligand: CataCXium® A (di(1-adamantyl)-n-butylphosphine) or RuPhos (10 mol%)

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1)

Step-by-Step Procedure:

-

Vial Charging: Charge a reaction vial with

-Boc-3-bromoazetidine, Arylboronic acid, -

Degassing: Seal the vial and evacuate/backfill with Argon (

). -

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Reaction: Heat to 100 °C with vigorous stirring for 16 hours.

-

Why high heat? Bulky ligands like CataCXium A require thermal energy to promote the difficult oxidative addition to the alkyl bromide.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate.

Part 4: Optimization & Troubleshooting Matrix

Use the following decision tree to optimize yields if the standard protocols result in low conversion or side products.

Figure 2: Troubleshooting logic flow for 3-bromoazetidine coupling.

Key Optimization Parameters

| Parameter | Recommendation | Rationale |

| Protecting Group | Boc, Cbz, or Benzhydryl | The azetidine nitrogen must be protected. Free amines coordinate to the metal, poisoning the catalyst. Boc is preferred for steric bulk. |

| Leaving Group | I > Br >> Cl | If 3-bromo fails, synthesize 3-iodoazetidine . The C-I bond is weaker, facilitating oxidative addition even with Pd. |

| Boronate Species | Ar-B(OH) | Boronic acids work well with Ni. Potassium trifluoroborates (Molander salts) are excellent for stability if the boronic acid is prone to protodeboronation. |

Part 5: References

-

Nickel-Catalyzed Suzuki Coupling of Secondary Alkyl Halides: Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki-Miyaura cross-couplings. Journal of the American Chemical Society, 135(2), 624–627. [Link]

-

General Review of Alkyl Electrophiles in Cross-Coupling: Glorius, F. (2008). Nickel-catalyzed cross-coupling of unactivated alkyl halides and tosylates with organozinc reagents. Angewandte Chemie International Edition, 47(44), 8347–8349. [Link]

-

Palladium Catalysis with Bulky Ligands (CataCXium A): Zapf, A., et al. (2004). Practical Synthesis of New and Highly Efficient Ligands for the Suzuki Coupling of Aryl Chlorides. Angewandte Chemie, 43, 3814. [Link]

-

Mechanistic Studies on

-Hydride Elimination: Cárdenas, D. J. (2003). Advances in functional-group-tolerant metal-catalyzed alkyl-alkyl cross-coupling reactions. Angewandte Chemie International Edition, 42(4), 384–387. [Link]

Sources

Application Note: Strategic Utilization of 3-Bromo-1-phenylazetidine in Pharmaceutical Synthesis

Executive Summary: The Azetidine Renaissance

In modern medicinal chemistry, the "escape from flatland" has driven a shift from planar aromatic scaffolds to three-dimensional,

This guide details the handling and transformation of 3-Bromo-1-phenylazetidine, focusing on its dual reactivity: the electrophilic C3-position and the electronic influence of the N-phenyl moiety. We present validated protocols for Nickel-Catalyzed Cross-Coupling (constructing

Strategic Analysis: Reactivity Profile

The molecule presents a specific challenge: the strain energy of the azetidine ring (~26 kcal/mol) makes it susceptible to ring-opening under harsh Lewis acidic or nucleophilic conditions. However, the N-phenyl group provides steric and electronic stabilization compared to

Reactivity Flowchart

The following diagram outlines the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic pathways for 3-Bromo-1-phenylazetidine. Pathway A utilizes radical mechanisms via Nickel catalysis, while Pathway B follows classical

Application I: Nickel-Catalyzed Negishi Cross-Coupling

Objective: Formation of

Protocol A: Coupling with Aryl Zinc Reagents

Scale: 1.0 mmol

| Reagent | Equiv.[1][2] | Amount | Role |

| 3-Bromo-1-phenylazetidine | 1.0 | 212 mg | Substrate |

| Aryl Zinc Halide (ArZnI) | 1.5 | (0.5M in THF) | Nucleophile |

| NiCl₂ · glyme | 0.10 | 22 mg | Pre-catalyst |

| (S,S)-PyBox Ligand | 0.13 | ~45 mg | Ligand |

| DMA (N,N-Dimethylacetamide) | - | 3.0 mL | Solvent |

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox or under strict Argon flow, combine